molecular formula C18H20FN3O4S B2869224 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 2034239-43-3

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2869224
CAS No.: 2034239-43-3
M. Wt: 393.43
InChI Key: WKOAHBGNJQHRAD-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core, characterized by a sulfone group (dioxido), with a fluorine atom at position 6 and a methyl group at position 2. The structure includes an ethyl linker connecting the heterocycle to an acetamide moiety substituted with a meta-tolyloxy group (3-methylphenoxy).

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-13-4-3-5-15(10-13)26-12-18(23)20-8-9-22-17-11-14(19)6-7-16(17)21(2)27(22,24)25/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOAHBGNJQHRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step organic synthesis. A common synthetic route may start with the functionalization of benzothiadiazole through halogenation, followed by nucleophilic substitution reactions to introduce the fluoro and methyl groups. Subsequent steps involve coupling reactions to append the ethyl linker and m-tolyloxyacetamide. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to maximize yield and purity.

Industrial Production Methods: In an industrial context, the synthesis might be scaled up using continuous flow chemistry to optimize efficiency and safety. Catalysts like palladium or copper-based complexes are often employed to facilitate key steps, ensuring high conversion rates and reducing the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: It can undergo selective oxidation at the methyl group, forming corresponding alcohols or carboxylic acids. Reduction reactions typically target the benzothiadiazole ring to form dihydro derivatives.

  • Substitution Reactions: Due to the presence of the fluoro and methyl groups, electrophilic aromatic substitution reactions can be used to introduce further functional groups.

  • Hydrolysis: The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, forming corresponding acids and amines.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used under controlled conditions.

  • Reduction: Hydrogenation with palladium on carbon or sodium borohydride can be employed.

  • Substitution: Reagents such as bromine or nitric acid under electrophilic aromatic substitution conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids and alcohols.

  • Reduction: Dihydrobenzothiadiazole derivatives.

  • Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: It is used as a precursor for synthesizing more complex molecules, serving as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: Studies have explored its potential as a fluorescent probe for detecting biological analytes due to its unique spectral properties.

Medicine: Preliminary research suggests it may have bioactive properties, making it a candidate for drug development, especially in targeting specific biochemical pathways.

Industry: In industrial chemistry, it finds use in the development of high-performance materials, such as polymers with enhanced properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, often involving binding to specific receptors or enzymes. Its benzothiadiazole core allows it to interact with various biological targets, modulating their activity. The presence of the fluoro and methyl groups can enhance its binding affinity and specificity, influencing biochemical pathways such as signal transduction or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from recent literature, focusing on structural features, synthetic pathways, and biological activities.

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity (Reported) References
Target Compound Benzo[c][1,2,5]thiadiazole 1,1-dioxide 6-Fluoro, 3-methyl, ethyl-2-(m-tolyloxy)acetamide Not explicitly reported (inferred)* -
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazole Nitro, thiadiazolylthio-acetamide VEGFR-2 inhibition, anti-cancer activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () Benzothiazole Trifluoromethyl, 3-methoxyphenyl-acetamide Patent-specified therapeutic use
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides (7) Benzo[e]thiazine 1,1-dioxide Dimethylamino, variable substituents Synthetic focus (no bioactivity reported)

Notes:

  • Sulfone Group: The target compound and analogs share a sulfone group, which is absent in and compounds.
  • Fluorine and Methyl Groups: The 6-fluoro and 3-methyl groups in the target compound may mimic electronic effects seen in fluorinated anti-cancer agents (e.g., 5-fluorouracil) and enhance lipophilicity for membrane penetration.
  • Acetamide Substituents: The m-tolyloxy group in the target compound differs from thiadiazolylthio () and methoxyphenyl () substituents.

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H16FN3O3SC_{16}H_{16}FN_3O_3S, with a molecular weight of approximately 349.4 g/mol. Its structure incorporates a thiadiazole moiety, which is known for contributing to various pharmacological effects. The presence of a fluorinated benzo[c][1,2,5]thiadiazole core enhances its biological profile by potentially increasing lipophilicity and modifying interaction with biological targets.

Research indicates that compounds containing thiadiazole derivatives often exhibit anti-inflammatory , antimicrobial , and anticancer activities. The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in inflammatory pathways, such as mitogen-activated protein kinases (MAPKs) .
  • Modulation of Cytokine Production : By affecting the signaling pathways associated with pro-inflammatory cytokines (e.g., TNF-alpha and IL-1beta), this compound may help in managing conditions characterized by excessive inflammation .

Biological Activity Data

A summary of the biological activities reported for this compound and related derivatives is presented in Table 1 below.

Activity Description Reference
Anti-inflammatoryInhibits p38 MAPK signaling pathway; reduces TNF-alpha production
AntimicrobialExhibits activity against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines; modulates cell cycle progression
Enzyme InhibitionPotential inhibitor for specific kinases involved in cancer progression

Case Study 1: Inhibition of p38 MAPK

A study focused on the synthesis and evaluation of thiadiazole derivatives demonstrated that certain compounds effectively inhibited p38 MAPK activity. This inhibition correlated with a decrease in pro-inflammatory cytokine levels in vitro, suggesting a potential application for treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Case Study 2: Anticancer Activity

Another investigation reported that derivatives similar to this compound exhibited significant anticancer properties. These compounds induced apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

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